DOXYCYCLINE
Description
Historical Trajectory and Scientific Discovery within Tetracycline (B611298) Class
The discovery of tetracyclines dates back to the late 1940s, a period of intense bioprospecting for new antibiotics following the success of penicillin. wikipedia.org This era of research laid the groundwork for the eventual development of doxycycline.
The story of tetracyclines began with the discovery of chlortetracycline (B606653) in 1945 from Streptomyces aureofaciens found in a soil sample from Missouri. bris.ac.ukeyewiki.org This was followed by the isolation of oxytetracycline (B609801) from Streptomyces rimosus. eyewiki.org These naturally occurring compounds, produced by soil bacteria, were characterized by their four-ring naphthacene (B114907) core and broad-spectrum antibacterial activity. eyewiki.orgamazonaws.com In 1952, the chemical structures of these first-generation tetracyclines were elucidated, which was a crucial step for further modifications. amazonaws.com
Initially, it was believed that the natural tetracycline molecules were perfected by nature and that chemical alterations could only diminish their effectiveness. wikipedia.org However, scientists at Pfizer, led by Lloyd Conover, successfully modified these natural products, leading to the creation of tetracycline, the first semisynthetic antibiotic. wikipedia.orgeyewiki.org This breakthrough opened the door for the development of second-generation semisynthetic tetracyclines with improved properties. researchgate.net
A team at Pfizer, led by Charlie Stephens, worked on creating further analogs. wikipedia.org By modifying oxytetracycline, they developed methacycline (B562267). japi.org This compound then served as the precursor for the synthesis of this compound. japi.orgnih.gov The key chemical step was the hydrogenolysis of a hydroxyl group in the parent molecule. acs.org this compound, also known as alpha-6-deoxy-5-oxytetracycline, was found to have greater stability and pharmacological efficacy. wikipedia.orgacs.org It was clinically developed in the early 1960s and received FDA approval in 1967. nih.govwikipedia.org
Origins from Streptomyces Species and Initial Characterization
Scope of Academic Inquiry for this compound
Academic research on this compound extends far beyond its initial antibacterial applications. Scientists are investigating its fundamental molecular interactions, its effects in various research models, and its impact on the environment.
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. wikipedia.org It achieves this by binding to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal A site. drugbank.comnih.gov This action halts the elongation of polypeptide chains, thereby stopping bacterial growth. nih.gov
Beyond its antibacterial effects, research has delved into other molecular mechanisms. For instance, this compound has been shown to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. paom.pl It also exhibits anti-inflammatory properties by inhibiting neutrophil chemotaxis and the production of inflammatory molecules like nitric oxide. wikipedia.orgdrugbank.com In the context of malaria, this compound targets the apicoplast, a unique organelle in Plasmodium falciparum, disrupting essential metabolic pathways. wikipedia.orgelifesciences.org
This compound is widely used as a research tool in both in vitro and in vivo studies. wikipedia.org One of its most significant applications is in tetracycline-controlled transcriptional activation systems ("Tet-On" and "Tet-Off"). wikipedia.org These systems allow researchers to control the expression of specific genes in eukaryotic cells and organisms by administering or withdrawing this compound, providing a powerful method for studying gene function. amazonaws.commolbiolcell.org
In various animal and cell culture models, this compound has been investigated for its neuroprotective and anticancer properties. paom.plnih.gov Studies have explored its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.gov For example, research has shown that this compound can induce apoptosis in certain leukemia cells by activating caspase-3. paom.pl In models of neurodegenerative diseases like Parkinson's, this compound has been observed to reduce the aggregation of alpha-synuclein, a protein implicated in the disease process. nih.gov Furthermore, in vivo studies on rats have suggested a protective role for this compound in myocardial ischemia injury by inhibiting MMPs. mdpi.com
The widespread use of this compound in human and veterinary medicine has led to concerns about its environmental fate and ecological impact. acs.org A significant portion of the administered this compound is excreted into the environment, where it can be detected in wastewater, soil, and natural water bodies. frontiersin.orgnih.gov
Research in this area focuses on several key aspects:
Persistence and Degradation: Studies have shown that this compound can persist in the environment, with its degradation influenced by factors like sunlight (photodegradation), pH, and microbial activity. mdpi.comtandfonline.com The half-life of this compound in the environment can vary significantly depending on the conditions. nih.govtandfonline.com
Ecological Effects: The presence of this compound in the environment can impact microbial communities. frontiersin.org It can affect the growth of soil bacteria and algae, potentially altering the balance of ecosystems. frontiersin.orgaccscience.com For example, studies have shown that this compound can inhibit the growth of the cyanobacterium Microcystis aeruginosa. accscience.com It has also been observed to have negative effects on the juvenile population of earthworms at certain concentrations. researchgate.nettandfonline.com
Antibiotic Resistance: A major concern is that the presence of this compound in the environment can contribute to the development and spread of antibiotic-resistant bacteria. acs.orgmdpi.com
Properties
CAS No. |
10597-92-9 |
|---|---|
Molecular Formula |
C22H24N2O8 |
Molecular Weight |
444.44 |
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1 |
InChI Key |
SGKRLCUYIXIAHR-AKNGSSGZSA-N |
SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interactions of Doxycycline
Ribosomal Interference and Protein Synthesis Inhibition
The principal antibacterial effect of doxycycline stems from its ability to disrupt protein synthesis in bacteria. This is achieved through a specific and high-affinity interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Binding to the 30S Prokaryotic Ribosomal Subunit
This compound's primary target is the 30S ribosomal subunit of prokaryotic 70S ribosomes. japi.orgpatsnap.compatsnap.com It binds reversibly and allosterically to this smaller subunit. drugbank.comnih.gov This binding is a critical first step in the inhibition of bacterial protein synthesis. japi.orgpatsnap.com The high lipophilicity of this compound facilitates its passage across bacterial membranes to reach its intracellular target. nih.govresearchgate.net The interaction is preferential for bacterial ribosomes over eukaryotic 80S ribosomes due to structural differences in the ribosomal RNA subunits, which contributes to its selective toxicity against bacteria.
Prevention of Aminoacyl-tRNA Association at Ribosomal A-site
Once bound to the 30S subunit, this compound physically obstructs the ribosomal A-site (acceptor site). drugbank.comnih.gov This blockage prevents the association of aminoacyl-transfer RNA (tRNA) with the mRNA-ribosome complex. japi.orgpatsnap.compatsnap.com The aminoacyl-tRNA is responsible for delivering the correct amino acid to the ribosome as specified by the mRNA codon. By interfering with this crucial step, this compound effectively halts the incorporation of new amino acids into the growing polypeptide chain. patsnap.compatsnap.com
Impediment of Polypeptide Elongation and Bacterial Growth Modulation
The prevention of aminoacyl-tRNA binding at the A-site directly impedes the elongation phase of protein synthesis. drugbank.comnih.gov This halt in the production of essential proteins means that bacteria cannot grow, replicate, or repair themselves. patsnap.compatsnap.com Consequently, this compound is primarily considered a bacteriostatic agent, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells. patsnap.comdrugbank.comnih.gov This suppression of growth allows the host's immune system to clear the infection. drugbank.com
Non-Bacterial Protein Synthesis Inhibition
The inhibitory effects of this compound on protein synthesis are not strictly limited to bacteria. Its action can extend to the ribosomes found within the organelles of certain eukaryotic organisms, a reflection of the endosymbiotic origin of these structures.
Effects on Mitochondrial 70S Ribosomes
This compound can also inhibit protein synthesis in mitochondria by binding to the 70S mitochondrial ribosomes. japi.orgplos.org Similar to their bacterial counterparts, mitochondrial ribosomes are responsible for synthesizing key proteins involved in cellular respiration. By inhibiting mitochondrial translation, this compound can impair mitochondrial function, leading to reduced oxidative phosphorylation and a shift towards glycolysis. plos.orgresearchgate.netmdpi.com This effect is due to the "bacterial" ancestry of mitochondria. researchgate.net
Disruption of Apicoplast Ribosomal Subunits in Parasitic Organisms (e.g., Plasmodium falciparum)
In parasitic organisms like the malaria-causing Plasmodium falciparum, this compound targets the ribosome within a unique, non-photosynthetic plastid called the apicoplast. japi.orgdominican.edunih.gov The apicoplast possesses its own 70S ribosome of prokaryotic origin, which is essential for its biogenesis and function. dominican.eduelifesciences.org this compound is thought to kill these eukaryotic parasites by inhibiting protein translation inside this essential organelle. nih.govelifesciences.org This disruption of apicoplast ribosomal subunits leads to impaired synthesis of essential molecules like fatty acids and heme during the later stages of the parasite's cell cycle. japi.org This mechanism is responsible for the "delayed death" phenomenon observed in malaria parasites treated with this compound. asm.org
Interactive Data Tables
| Organism/Organelle | Ribosomal Subunit | Mechanism of Action | Outcome |
|---|---|---|---|
| Bacteria | 30S | Binds to the 30S subunit, blocking the A-site and preventing aminoacyl-tRNA binding. japi.orgpatsnap.compatsnap.comdrugbank.comnih.gov | Inhibition of protein synthesis, leading to bacteriostasis. patsnap.comdrugbank.comnih.gov |
| Mitochondria | 70S (specifically the small 28S subunit) | Binds to the mitochondrial ribosome, inhibiting translation. japi.orgplos.orgaging-us.com | Impaired mitochondrial protein synthesis and function. plos.orgresearchgate.netmdpi.com |
| Plasmodium falciparum (Apicoplast) | 70S | Inhibits protein synthesis in the apicoplast ribosome. japi.orgdominican.edunih.govelifesciences.org | Disruption of apicoplast biogenesis and essential metabolic pathways, leading to parasite death. japi.orgasm.org |
Molecular and Genetic Bases of Doxycycline Resistance
Mechanistic Pathways of Resistance Development
The primary mechanisms of acquired resistance to doxycycline and other tetracyclines involve active efflux of the drug, protection of the ribosomal target site, enzymatic degradation of the antibiotic, and alterations to the ribosomal target itself. oup.comnoahcompendium.co.uknih.gov
Efflux Pump Systems (e.g., tet genes)
The most common mechanism of resistance to tetracyclines is the active pumping of the antibiotic out of the bacterial cell, mediated by efflux pump proteins. oup.comnih.gov These pumps are typically encoded by tet genes located on mobile genetic elements like plasmids and transposons. noahcompendium.co.ukmdpi.com
Efflux pumps are transmembrane proteins that recognize and expel this compound from the cell, reducing its intracellular concentration below the therapeutic threshold. frontiersin.org Several classes of tetracycline-specific efflux pumps have been identified, with Tet(A) and Tet(B) being among the most prevalent in Gram-negative bacteria, while Tet(K) and Tet(L) are more common in Gram-positive bacteria. nih.gov These pumps are often members of the major facilitator superfamily (MFS) of transporters. nih.govmdpi.com
Although this compound's higher lipophilicity allows it to have some effectiveness against bacteria with certain efflux pumps, others, like Tet(B), can confer resistance to it. noahcompendium.co.ukscielo.br The expression of these pumps can be induced by the presence of tetracyclines, allowing bacteria to adapt and survive in the presence of the drug. prescribingpractice.com
Table 1: Examples of this compound-Related Efflux Pump Genes
| Gene | Pump Family | Common Bacterial Hosts | Substrate Specificity Includes |
| tet(A) | MFS | Gram-negative bacteria (e.g., E. coli, Acinetobacter baumannii) | Tetracycline (B611298) |
| tet(B) | MFS | Gram-negative bacteria (e.g., E. coli, Riemerella anatipestifer) | Tetracycline, this compound |
| tet(K) | MFS | Gram-positive bacteria (e.g., Staphylococcus aureus) | Tetracycline, this compound |
| tet(L) | MFS | Gram-positive bacteria (e.g., Staphylococcus spp., Bacillus spp.) | Tetracycline, this compound |
Data sourced from multiple research findings. nih.govscielo.brfrontiersin.orgasm.org
Ribosomal Protection Proteins
Another significant mechanism of resistance involves ribosomal protection proteins (RPPs). eyewiki.orgoup.com These proteins, also commonly encoded by tet genes such as tet(M) and tet(O), structurally resemble translation elongation factors. frontiersin.orgpnas.org
RPPs bind to the ribosome near the this compound binding site. pnas.orgmdpi.com This binding induces a conformational change in the ribosome that dislodges the this compound molecule from its target, allowing protein synthesis to resume. prescribingpractice.commdpi.comoup.com This protective action confers resistance to tetracyclines, including this compound. noahcompendium.co.uk The genes for RPPs are widespread and have been identified in a variety of bacterial species. pnas.orgoup.com The tet(M) gene, in particular, is considered highly prevalent due to its association with broad-host-range conjugative transposons. oup.com
Table 2: Key Ribosomal Protection Protein Genes Conferring this compound Resistance
| Gene | Protein | Common Bacterial Hosts | Mechanism of Action |
| tet(M) | Tet(M) | Streptococcus spp., Enterococcus faecalis, Neisseria gonorrhoeae | Dislodges tetracycline from the ribosome |
| tet(O) | Tet(O) | Campylobacter jejuni, Riemerella anatipestifer | Dislodges tetracycline from the ribosome |
| tet(Q) | Tet(Q) | Bacteroides spp. | Ribosomal protection |
| tet(W) | Tet(W) | Butyrivibrio fibrisolvens | Ribosomal protection |
Information compiled from various scientific sources. frontiersin.orgfrontiersin.orgpnas.orgoup.comoup.com
Enzymatic Inactivation
A less common but still significant mechanism of resistance is the enzymatic inactivation of this compound. oup.commedicaljournals.se This process involves enzymes that chemically modify the this compound molecule, rendering it incapable of binding to the ribosome. prescribingpractice.com
The primary gene associated with this mechanism is tet(X). frontiersin.orgfrontiersin.org The Tet(X) enzyme is a flavin-dependent monooxygenase that hydroxylates this compound, leading to its inactivation. frontiersin.org Initially found in anaerobes like Bacteroides fragilis, tet(X) genes have since been identified in a broader range of bacteria. frontiersin.org
Target Site Alterations: 16S rRNA Gene Mutations
Resistance can also arise from mutations in the bacterial chromosome, specifically within the gene encoding the 16S ribosomal RNA (rRNA), which is the direct target of this compound. eyewiki.orgoup.com These mutations alter the nucleotide sequence of the 16S rRNA, changing the structure of the this compound binding site on the 30S ribosomal subunit. medicaljournals.seresearchgate.net
This structural change can decrease the binding affinity of this compound for its target, thereby reducing its inhibitory effect on protein synthesis. medicaljournals.se Specific point mutations at certain positions within the 16S rRNA gene, such as the G1058C mutation, have been linked to tetracycline and this compound resistance in bacteria like Propionibacterium acnes and Brachyspira hyodysenteriae. researchgate.netslu.se However, the prevalence and clinical significance of this mechanism can vary among different bacterial species. medicaljournals.seresearchgate.netasm.org
Horizontal Gene Transfer and Resistance Dissemination
The rapid spread of this compound resistance is largely facilitated by horizontal gene transfer (HGT). oup.comsrce.hr HGT is the movement of genetic material between different bacteria, as opposed to the vertical transfer from parent to offspring. mdpi.comlakeforest.edu This process allows for the swift dissemination of resistance genes, even across different bacterial species and genera. srce.hrlakeforest.edu
The primary vehicles for the transfer of this compound resistance genes, such as tet genes encoding efflux pumps and ribosomal protection proteins, are mobile genetic elements (MGEs). These include:
Plasmids: Small, circular DNA molecules that can replicate independently of the bacterial chromosome and are often transferred through conjugation. mdpi.combioguardlabs.com
Transposons: "Jumping genes" that can move from one location in the genome to another, including from the chromosome to a plasmid and vice versa. noahcompendium.co.uklakeforest.edu Conjugative transposons, like the Tn916/Tn1545 family which often carries tet(M), are particularly effective at spreading resistance. oup.com
Integrons: Genetic elements that can capture and express gene cassettes, including those conferring antibiotic resistance. mdpi.com
The widespread use of antibiotics creates a selective pressure that favors the survival and proliferation of bacteria that have acquired these resistance genes through HGT. bioguardlabs.com This leads to an increased prevalence of this compound-resistant strains in both clinical and environmental settings. bioguardlabs.com
Pleiotropic Non Antibiotic Effects of Doxycycline: Molecular and Cellular Foundations
Anti-Inflammatory Modalities
Doxycycline's anti-inflammatory capabilities are multifaceted, involving the direct inhibition of key enzymatic players and the modulation of signaling pathways that govern inflammatory responses. cambridgemedia.com.auactasdermo.orgwikipedia.org These actions are significant in various pathological conditions characterized by chronic inflammation and tissue destruction. cambridgemedia.com.aunih.gov
Inhibition of Matrix Metalloproteinases (MMPs)
A cornerstone of this compound's anti-inflammatory action is its ability to inhibit matrix metalloproteinases (MMPs). nih.govnih.gov MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. cambridgemedia.com.aud-nb.info While essential for normal physiological processes like tissue remodeling, their excessive activity contributes to the pathology of numerous diseases. nih.govd-nb.info this compound is a potent, broad-spectrum inhibitor of several MMPs. nih.gov
This compound has demonstrated inhibitory activity against a range of MMP subtypes, although the potency varies. It is considered a particularly strong inhibitor of MMP-8 (collagenase-2) and MMP-13 (collagenase-3). pcronline.com Its inhibitory effects also extend to MMP-1 (collagenase-1), MMP-2 (gelatinase A), and MMP-9 (gelatinase B). d-nb.infonih.govpcronline.comwikipedia.org
Studies have shown that this compound can effectively reduce the activity and expression of these MMPs in various contexts. For instance, in a model of incisional hernia repair, this compound treatment led to reduced tissue levels of MMP-2, MMP-3, and MMP-9. nih.gov In human saphenous vein organ cultures, this compound significantly inhibited intimal thickening and down-regulated MMP expression. pcronline.com Research on human prostate cancer cells also indicated that this compound down-regulated the expression of MMP-8 and MMP-9. nih.govviamedica.pl
Table 1: this compound's Inhibitory Effect on Specific MMP Subtypes
| MMP Subtype | Common Name | Finding |
|---|---|---|
| MMP-1 | Collagenase-1 | This compound has been shown to suppress MMP-1 secretion. d-nb.info It is considered a broad-spectrum MMP inhibitor, with activity against MMP-1. nih.gov |
| MMP-8 | Collagenase-2 | This compound exhibits its strongest inhibitory capacity against MMP-8. pcronline.com Studies show it significantly down-regulates MMP-8 expression. viamedica.pl |
| MMP-9 | Gelatinase-B | This compound treatment can lead to reduced levels of MMP-9. pcronline.comnih.gov It has been observed to inhibit MMP-9 expression and activity. wikipedia.orgviamedica.pl |
| MMP-13 | Collagenase-3 | This compound is a strong inhibitor of MMP-13. pcronline.com |
The primary mechanism by which this compound inhibits MMPs is through the chelation of the zinc ion (Zn2+) located within the catalytic domain of the enzyme. viamedica.plnih.govnih.gov This zinc ion is essential for the enzymatic activity of MMPs. d-nb.infonih.gov this compound's molecular structure, featuring an oxygen-rich region, allows it to form chelation bonds with this crucial zinc ion, thereby inactivating the enzyme. d-nb.info It is believed that this inhibition is reversible with the addition of zinc or calcium ions. nih.gov
Beyond direct inhibition, this compound can also affect MMPs at the transcriptional level by destabilizing MMP-mRNA and can interfere with the activation of pro-MMPs, which are the inactive precursors of MMPs. d-nb.info
Specificity for MMP Subtypes (e.g., MMP-1, MMP-8, MMP-9, MMP-13)
Modulation of Cytokine and Chemokine Expression
This compound also exerts its anti-inflammatory effects by modulating the production and release of cytokines and chemokines, which are signaling proteins that play a critical role in regulating the immune response.
This compound has been shown to suppress the expression of several key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). actasdermo.orgwikipedia.orgaijr.org These cytokines are central to the initiation and amplification of inflammatory cascades. cambridgemedia.com.au
In various experimental models, this compound has demonstrated its ability to reduce the production of these inflammatory mediators. For example, in human monocytes stimulated with bacterial components, this compound significantly inhibited the production of TNF-α, IL-1α, IL-1β, and IL-6. researchgate.netnih.gov Similarly, in a mouse model of inflammation-induced lymphangiogenesis, this compound treatment led to a decrease in IL-1β and TNF-α expression. plos.org Studies in patients with dengue fever also showed that this compound treatment resulted in a significant decline in serum levels of IL-6, IL-1β, and TNF. nih.gov
Table 2: this compound's Effect on Pro-inflammatory Cytokine Expression
| Cytokine | Finding |
|---|---|
| Interleukin-1 (IL-1) | This compound has been shown to inhibit the production of IL-1β. plos.orgasm.org It can suppress pro-inflammatory cytokines like IL-1, which are pivotal in initiating inflammation. cambridgemedia.com.au |
| Interleukin-6 (IL-6) | Treatment with this compound can lead to a significant decline in IL-6 levels. aijr.orgnih.gov It has been observed to inhibit IL-6 production in stimulated human monocytes. researchgate.netnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | This compound effectively suppresses TNF-α. actasdermo.orgwikipedia.org It has been shown to inhibit TNF-α release in various inflammatory models. plos.org |
In addition to suppressing pro-inflammatory cytokines, some evidence suggests that this compound can enhance the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). wikipedia.org IL-10 plays a crucial role in downregulating inflammatory responses.
In a study involving human monocytes, low-dose this compound was found to cause a mild upregulation of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov However, it is important to note that the role of this compound in modulating IL-10 appears to be complex and may be context-dependent. Another study on lethal endotoxemia in mice found that this compound's protective effects were independent of IL-10. oup.com Further research is needed to fully elucidate the relationship between this compound and IL-10 expression.
Suppression of Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α)
Inhibition of Nitric Oxide Synthase Activity
Immunomodulatory Properties
Beyond its direct anti-inflammatory actions, this compound also possesses immunomodulatory properties, influencing the function of various immune cells and their response to stimuli. paom.pl
This compound can influence T-cell function. Research has shown that it can induce apoptosis (programmed cell death) in malignant T-lymphocyte cells, such as Jurkat leukemia T-cells, through the activation of caspase-3. paom.pl In the context of superantigen stimulation, this compound has been demonstrated to inhibit T-cell proliferation in a dose-dependent manner. nih.gov Furthermore, studies on Cutaneous T-cell Lymphoma (CTCL) show that this compound induces apoptosis in cell lines from patients with Mycosis Fungoides (MF) and Sézary Syndrome (SS). nih.gov
This compound has been reported to significantly affect B-cell function. nih.gov It can suppress the secretion of immunoglobulins (Ig) and inhibit class switching in activated murine B cells. nih.govoup.com This suppression of Ig secretion is associated with decreased mRNA levels for genes involved in terminal B-cell differentiation. nih.govoup.com The inhibition of class switching, the process by which a B cell changes the type of antibody it produces, occurs at the recombination stage. nih.govoup.com For instance, in B cells activated with anti-CD40 and IL-4, this compound blocked the expression of IgG1 and IgE. oup.com It also inhibits IgM secretion by activated B cell blasts. oup.com
This compound can interact with and modulate the function of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which are crucial for the innate immune system's ability to recognize pathogens. frontiersin.orgmdpi.com Some research indicates that this compound can attenuate TLR2 and TLR4 signaling pathways. jwatch.org In human monocyte cell lines, this compound was found to attenuate TLR2/6-dependent and TLR4-dependent NF-κB activation. jwatch.org By modulating TLR activity, this compound can influence the subsequent production of key pro-inflammatory cytokines. researchgate.netnih.gov These interactions suggest that this compound can dampen the initial inflammatory response triggered by the recognition of microbial components. mdpi.com
| Immune Cell/Receptor | Effect of this compound | Specific Action | Reference |
|---|---|---|---|
| T-Cells | Inhibition of activation and proliferation, induction of apoptosis | Inhibits superantigen-stimulated proliferation; induces apoptosis in malignant T-cells. | nih.govnih.govpaom.pl |
| B-Cells | Modulation of function | Suppresses immunoglobulin secretion and class switching. | nih.govoup.com |
| Pattern Recognition Receptors (PRRs) | Interaction and modulation | Attenuates TLR2 and TLR4 signaling pathways. | mdpi.comjwatch.org |
Modulation of B-Cell Function (e.g., Ig Secretion, Class Switching)
Anti-Angiogenic Activity
This compound demonstrates significant anti-angiogenic properties, interfering with the formation of new blood vessels through multiple mechanisms. This activity is not solely dependent on its well-established inhibition of matrix metalloproteinases (MMPs). arvojournals.orgnih.govarvojournals.org Research has identified that this compound can also modulate the PI3K/Akt-eNOS pathway, an MMP-independent mechanism that is crucial for angiogenesis. arvojournals.orgarvojournals.org
Studies have shown that this compound can inhibit the proliferation of endothelial cells induced by Vascular Endothelial Growth Factor (VEGF) and suppress the formation of tube-like structures by these cells. nih.govfrontiersin.org Another key mechanism involves its influence on immune cells; this compound has been found to inhibit the polarization of macrophages to the proangiogenic M2-type, which is critical for supporting neovascularization. nih.gov Furthermore, it can indirectly curtail angiogenesis by inhibiting MMPs, which are responsible for releasing proangiogenic factors such as VEGF. researchgate.net This anti-angiogenic potential has been observed in various experimental models, including those for ocular angiogenesis and cancer. arvojournals.orgnih.govmdpi.com
Table 1: Mechanisms of this compound's Anti-Angiogenic Activity
| Mechanism | Description | Key Findings |
|---|---|---|
| MMP Inhibition | Inhibits Matrix Metalloproteinases, reducing the release of proangiogenic factors like VEGF. researchgate.net | Contributes to an overall reduction in the angiogenic response. nih.gov |
| MMP-Independent Pathways | Modulates the PI3K/Akt-eNOS signaling pathway. arvojournals.orgarvojournals.org | This compound-mediated inhibition of angiogenesis occurs through both MMP-dependent and MMP-independent mechanisms. arvojournals.org |
| Inhibition of Endothelial Cells | Inhibits VEGF-A-induced proliferation of endothelial cells. nih.gov | Directly curtails the cellular processes required for forming new vessels. nih.govfrontiersin.org |
| Macrophage Polarization | Inhibits the polarization of macrophages into the proangiogenic M2-phenotype. nih.gov | Reduces a key cellular driver of angiogenesis in tissues. nih.gov |
Anti-Collagenolytic Actions
A primary non-antibiotic function of this compound is its ability to inhibit the breakdown of collagen. msdvetmanual.com This is achieved primarily through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes that degrade extracellular matrix components, including various types of collagen. msdvetmanual.comcambridgemedia.com.auesmed.org This inhibitory action helps preserve the integrity of tissues during inflammatory conditions. cambridgemedia.com.aucambridgemedia.com.au
Research has demonstrated this anti-collagenolytic effect in several disease models. In studies on osteoarthritis, this compound was shown to inhibit the type XI collagenolytic activity of extracts from human osteoarthritic cartilage. nih.govresearchgate.net In the context of rheumatoid arthritis, this compound treatment has been found to reduce the activity of classic neutrophil collagenase (MMP-8) and a mesenchymal MMP-8 subtype. nih.gov This effect is mediated through the direct inhibition of the enzyme's activity rather than its degradation. nih.gov This action is crucial in conditions like bacterial keratitis, where inhibiting collagen destruction can prevent stromal damage and scarring. researchgate.net
Table 2: this compound's Inhibition of Specific Collagenolytic Enzymes
| Enzyme/Target | Disease Context/Model | Finding |
|---|---|---|
| Type XI Collagenolytic Activity | Osteoarthritis | This compound inhibited the digestion of exogenous type XI collagen by extracts of human osteoarthritic cartilage. nih.govresearchgate.net |
| Neutrophil Collagenase (MMP-8) | Rheumatoid Arthritis | This compound treatment significantly reduced MMP-8 activity in patients. nih.gov |
| Mesenchymal MMP-8 | Rheumatoid Arthritis | Activity of a less glycosylated 40-55 kDa MMP-8 subtype of fibroblast/chondrocytic origin was reduced. nih.gov |
| General MMPs | Periodontitis, Corneal Ulcers | This compound inhibits MMPs, thereby limiting the breakdown of collagen and suppressing connective tissue destruction. researchgate.netnih.gov |
Contributions to Tissue Remodeling and Repair Processes
This compound exerts complex and multifaceted effects on tissue remodeling and repair, influencing inflammation, matrix deposition, and cellular activity. cambridgemedia.com.aumarkdrakosmd.com Its ability to inhibit MMPs prevents the excessive degradation of both existing and newly formed extracellular matrix components, thereby fostering an environment conducive to healing. cambridgemedia.com.aucambridgemedia.com.au In surgically repaired Achilles tendons, daily administration of this compound was found to accelerate matrix remodeling. markdrakosmd.com However, its role can be phase-dependent; in some models, this compound initially attenuates tissue formation by modulating angiogenesis and collagen turnover, but in later stages, it retards collagen degradation, leading to increased collagen concentration. nih.gov
This compound directly influences the composition of the extracellular matrix (ECM). Its primary regulatory mechanism is the inhibition of MMPs, which protects essential ECM components like collagen, proteoglycans, and glycosaminoglycans from uncontrolled degradation. cambridgemedia.com.au Beyond MMP inhibition, studies show that this compound can affect the synthesis of ECM proteins. In smooth muscle cells, it has been shown to inhibit the synthesis of collagens I, II, and III, as well as fibronectin. core.ac.uk In models of skin scarring, local this compound treatment significantly reduced collagen I content and led to a more favorable, random arrangement of collagen fibers. nih.gov Transcriptomic analyses have also revealed that this compound treatment can alter the expression of genes related to collagens, integrins, and other ECM components, indicating a broad impact on matrix remodeling. plos.orgfrontiersin.org
The effect of this compound on fibroblasts and collagen deposition appears to be highly context-dependent. In some settings, particularly in wound healing, this compound has been reported to stimulate fibroblast cells that are responsible for producing collagen. cambridgemedia.com.aucambridgemedia.com.au In a study on Achilles tendon repair, an increase in fibroblastic activity was observed in the this compound-treated group. morthoj.org
Conversely, in other biological contexts, this compound exhibits an inhibitory effect on fibroblasts and collagen synthesis. It has been shown to reduce the population of engrailed-1 profibrotic fibroblasts, which are key drivers of scar tissue deposition. nih.gov In human skin fibroblasts, this compound was found to inhibit collagen biosynthesis, an effect potentially mediated by the inhibition of the enzyme prolidase. nih.gov Furthermore, in models of conjunctival scarring, this compound suppressed the contractile phenotype of fibroblasts, preventing pathological tissue remodeling. arvojournals.org These contrasting findings suggest that this compound may promote the beneficial functions of fibroblasts in acute repair while suppressing their pathological activities in chronic fibrosis and scarring.
The influence of this compound on Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, is complex and varies by cell type and condition. Some studies, particularly in the context of wound healing, have reported that this compound can upregulate the expression of VEGF, which would enhance the angiogenic process necessary for repair. cambridgemedia.com.au An in vitro study also showed that inducing FGF-2 synthesis with this compound led to a significant increase in VEGF expression. rupress.org
However, other research complicates this picture. In some experimental models, this compound has been shown to inhibit VEGF-A-induced proliferation of endothelial cells. nih.gov A detailed study found that this compound's effect on VEGF-A expression was cell-type specific, causing a decrease in endothelial cells but an increase in cardiomyocytes. nih.gov That same study noted that prolonged exposure to this compound could lead to elevated VEGF-A expression in some tissues. nih.gov In another study on hypoxic retinal cells, this compound treatment did not cause a significant change in VEGF mRNA levels but did increase the expression of the anti-angiogenic pigmentary epithelium-derived factor (PEDF). frontiersin.org This evidence indicates that this compound does not act as a simple upregulator of VEGF; its effect is nuanced and dependent on the specific biological environment.
Promotion of Fibroblast Activity and Collagen Deposition
Other Investigational Non-Antibiotic Effects
Beyond its effects on the extracellular matrix and angiogenesis, research is exploring a range of other pleiotropic actions of this compound. These include:
Anti-inflammatory and Immunomodulatory Effects: this compound can reduce the release of pro-inflammatory cytokines, scavenge reactive oxygen species, and inhibit nitric oxide synthetase. dermatologytimes.comnih.gov It has also been shown to inhibit the formation of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com In periodontal ligament stem cells, it was found to reduce the pro-migratory effects of the inflammatory cytokine IL-17. mdpi.com
Anti-Cancer Properties: In various cancer models, this compound has been shown to inhibit metastasis by downregulating MMP-2 and MMP-9, induce apoptosis (programmed cell death), and disrupt mitochondrial function in cancer stem cells. mdpi.com
Neuroprotective Effects: In models of Parkinson's disease, this compound has demonstrated an ability to limit the amyloid-type aggregation of the protein α-synuclein, a key pathological feature of the disease. researchgate.net
Modulation of Cellular Stress and Proliferation: Transcriptomic studies have revealed that this compound can affect multiple intracellular pathways, including the endoplasmic reticulum (ER) stress response and pathways that regulate the cell cycle. plos.orgfrontiersin.org
Table 3: Summary of Other Investigational Effects of this compound
| Effect | Mechanism/Observation | Context/Model |
|---|---|---|
| Anti-inflammatory | Reduces pro-inflammatory cytokines, scavenges reactive oxygen species, inhibits NLRP3 inflammasome. mdpi.comdermatologytimes.com | General inflammation, rosacea, lung and prostate cancer models. mdpi.comdermatologytimes.com |
| Anti-Cancer | Inhibits metastasis, induces apoptosis, disrupts mitochondrial function in cancer stem cells. mdpi.com | Pancreatic, prostate, and breast cancer models. mdpi.com |
| Neuroprotection | Limits amyloid-type aggregation of α-synuclein. researchgate.net | Parkinson's disease models. researchgate.net |
| Cell Cycle Regulation | Downregulates genes associated with cell cycle progression and proliferation. frontiersin.org | Renal epithelial cells. frontiersin.org |
Potential Anti-Cancer Mechanisms (e.g., cell proliferation/invasion inhibition, apoptosis induction)
Beyond its well-established antibiotic properties, this compound has garnered significant attention for its pleiotropic effects, including a range of anti-neoplastic activities. These non-antibiotic functions are rooted in its ability to modulate fundamental cellular processes involved in cancer progression, such as cell proliferation, invasion, and apoptosis. nih.govresearchgate.net The anti-cancer mechanisms of this compound are multifaceted, involving the inhibition of key enzymes, modulation of inflammatory pathways, and the targeting of cancer stem cells (CSCs). researchgate.netnih.gov
Inhibition of Cell Proliferation and Invasion: A primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of matrix metalloproteinases (MMPs). nih.govd-nb.info MMPs are a family of zinc-dependent enzymes crucial for degrading the extracellular matrix (ECM), a process essential for tumor growth, invasion, and metastasis. d-nb.infooup.com this compound has been shown to inhibit the expression and activity of several MMPs, particularly MMP-2 and MMP-9, in various cancer cell lines, including prostate, breast, and osteosarcoma. nih.govd-nb.infooup.com This inhibition of MMPs helps prevent the breakdown of the ECM, thereby reducing the ability of cancer cells to invade surrounding tissues and metastasize. d-nb.infofrontiersin.org
The regulation of MMPs by this compound is linked to its influence on signaling pathways like nuclear factor-kappa B (NF-κB). nih.govviamedica.pl Aberrant NF-κB activity is known to promote the activation of MMPs, leading to increased proliferation and invasion of cancer cells. nih.gov Studies on human prostate cancer cells (PC3) have shown that this compound can down-regulate the expression of MMP-8 and MMP-9 by inhibiting the NF-κB signaling pathway. nih.govviamedica.pl
Furthermore, this compound can suppress cell proliferation by affecting the expression of genes that are critical for the cell cycle. In breast cancer cell lines, this compound has been observed to suppress the expression of Cyclin D1 (CCND1) and c-Myc, both of which are pivotal for cell proliferation. frontiersin.org It also inhibits the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. nih.gov
Induction of Apoptosis: this compound can induce apoptosis, or programmed cell death, in various cancer cells through several mechanisms. iiarjournals.orgoncotarget.com One key pathway involves the generation of reactive oxygen species (ROS). oncotarget.com The inhibition of the NF-κB pathway by this compound can lead to an overproduction of ROS, which in turn triggers apoptosis in malignant T-cells. oncotarget.com
The compound also modulates the balance of pro-apoptotic and anti-apoptotic proteins. In pancreatic cancer cells, this compound has been shown to down-regulate anti-apoptotic genes like Bcl-xL and Mcl-1. iiarjournals.org In cisplatin-resistant ovarian cancer cells, it upregulates the expression of pro-caspase-3, sensitizing the cells to apoptosis. plos.org Similarly, in combination with doxorubicin, this compound increased the expression of the pro-apoptotic protein BAX while reducing the anti-apoptotic protein Bcl-2 in prostate cancer cells. mdpi.com
Targeting Cancer Stem Cells (CSCs): A significant aspect of this compound's anti-cancer potential is its ability to target CSCs, which are implicated in tumor recurrence, metastasis, and therapy resistance. oncotarget.comspandidos-publications.com CSCs often rely heavily on mitochondrial biogenesis for their survival and propagation. nih.govoncotarget.com this compound, due to the evolutionary similarity between bacterial and mitochondrial ribosomes, acts as an inhibitor of mitochondrial protein translation in eukaryotic cells. oncotarget.comspandidos-publications.com By inhibiting the small mitochondrial ribosome, this compound disrupts mitochondrial biogenesis and function, thereby selectively targeting and eradicating CSCs. oncotarget.comaging-us.com This has been demonstrated in breast cancer, where this compound treatment reduced the population of aldehyde dehydrogenase-positive (ALDH+) CSCs and decreased their ability to form mammospheres. spandidos-publications.comspandidos-publications.com A clinical pilot study confirmed that pre-operative treatment with this compound could reduce CSC markers in early breast cancer patients. nih.gov
| Cancer Type | Cell Line(s) | Observed Effects of this compound | Key Molecular Targets/Pathways | References |
|---|---|---|---|---|
| Prostate Cancer | PC3, DU-145 | Inhibited proliferation and invasion; Down-regulated MMP expression. | MMP-2, MMP-8, MMP-9; NF-κB signaling pathway. | nih.govoup.comviamedica.pl |
| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468 | Inhibited proliferation, invasion, migration, and EMT; Reduced CSC population and mammosphere formation; Suppressed key stem cell factors. | Mitochondrial biogenesis; Oct4, Sox2, Nanog; CCND1, c-Myc; Integrin αvβ3, ERK1/2. | nih.govfrontiersin.orgnih.govspandidos-publications.com |
| Ovarian Cancer | SKOV3, SKOV3/DDP (cisplatin-resistant) | Inhibited proliferation and invasion; Induced apoptosis in resistant cells. | SDF-1α/CXCR4 axis; Akt, ERK1/2; Pro-caspase-3. | plos.org |
| Pancreatic Cancer | PANC-1 | Induced G1-S phase cell cycle arrest and apoptosis. | Down-regulation of Bcl-xL and Mcl-1. | iiarjournals.org |
| Melanoma | A375, C32 (amelanotic) | Inhibited proliferation; Induced apoptosis and autophagy. | Cytochrome c release; Caspase activation; Up-regulation of ERK1/2 and MITF. | nih.govnih.gov |
| Osteosarcoma | U2OS | Suppressed cell proliferation and MMP activity. | MMP-1, MMP-2. | d-nb.infooup.com |
| Malignant T-cells (CTCL) | Hut78, H9, MyLa, HH | Induced dose-dependent apoptosis. | Inhibition of NF-κB; Generation of ROS. | oncotarget.com |
Neuroprotective Pathways
This compound exhibits significant neuroprotective properties that are distinct from its antimicrobial action. researchgate.net Its ability to readily cross the blood-brain barrier allows it to exert these effects directly within the central nervous system (CNS). mdpi.comwikipedia.org The neuroprotective mechanisms of this compound are diverse, encompassing anti-inflammatory, anti-apoptotic, and neurotrophic effects, making it a candidate for investigation in the context of various neurodegenerative diseases. researchgate.netwikipedia.org
Anti-Inflammatory Effects: A cornerstone of this compound's neuroprotective action is its potent anti-inflammatory capability, primarily through the inhibition of microglial activation. researchgate.netpnas.orgnih.gov Microglia are the resident immune cells of the CNS, and their chronic activation contributes to neuroinflammation, a common feature in neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. researchgate.netnih.gov this compound has been shown to suppress the activation of microglia by inhibiting key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and NF-κB pathways. nih.govfapesp.br This inhibition leads to a reduction in the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). researchgate.netnih.gov In animal models of Parkinson's disease, this reduction in microglial activation was associated with the protection of dopaminergic neurons. nih.gov
Anti-Apoptotic and Antioxidant Effects: this compound provides neuroprotection by directly counteracting neuronal apoptosis and oxidative stress. researchgate.net It has been shown to reduce neuronal death in various experimental models. researchgate.net In models of iron-mediated oxidative damage, a key mechanism in Parkinson's disease pathobiology, this compound and its non-antibiotic derivatives were found to protect dopamine (B1211576) neurons by preventing intracellular oxidative stress and mitochondrial membrane depolarization. nih.govmdpi.com These tetracyclines appear to be most effective against chronic, low-intensity neuronal damage. nih.govmdpi.com
Neurotrophic and Axonal Plasticity Effects: Recent studies have revealed that this compound may also possess neurotrophic potential. nih.govresearchgate.net It has been demonstrated to mimic the signaling of Nerve Growth Factor (NGF) in PC12 neuronal cells. nih.gov This effect is mediated through the activation of the TrkA receptor and its downstream signaling pathways (PI3K/Akt and MAPK/ERK), leading to neurite outgrowth. nih.gov this compound treatment also increases the expression of proteins crucial for axonal and synaptic plasticity, such as GAP-43, synapsin I, and neurofilament-200 (NF200). nih.gov Since axonal degeneration is an early event in many neurodegenerative diseases, the ability of this compound to promote the regeneration of axonal and synaptic networks could be a significant therapeutic mechanism. wikipedia.orgresearchgate.net
| Neuroprotective Mechanism | Experimental Model/System | Key Findings | Molecular Pathways/Targets | References |
|---|---|---|---|---|
| Inhibition of Microglial Activation | LPS-treated microglial cultures; Animal models of Parkinson's disease. | Reduced expression of activation markers (IBA-1); Decreased production of ROS, NO, TNF-α, and IL-1β. | Inhibition of p38 MAPK and NF-κB signaling pathways. | researchgate.netnih.govfapesp.br |
| Anti-Apoptotic Effects | Animal models of neurodegeneration; Infant rat model of pneumococcal meningitis. | Reduced neuronal death and brain injury. | Inhibition of apoptosis pathways; ROS scavenging. | researchgate.netnih.gov |
| Antioxidant/Iron Chelation | Mouse midbrain dopamine neuron cultures with iron-mediated insults. | Protected DA neurons from iron-dependent ferroptosis; Prevented oxidative stress and mitochondrial depolarization. | Iron chelation; Prevention of lipid peroxidation. | nih.govmdpi.comchemrxiv.org |
| Neurotrophic Effects | PC12 neuronal cell line. | Induced neurite outgrowth; Increased expression of proteins for axonal and synaptic plasticity. | Mimics NGF signaling via TrkA receptor, PI3K/Akt, and MAPK/ERK pathways. | nih.govresearchgate.net |
| Inhibition of Protein Aggregation | Experimental models of Parkinson's disease. | Limits amyloid-type aggregation of α-synuclein. | Direct interaction with α-synuclein. | fapesp.brchemrxiv.orgchemrxiv.org |
| Anti-Inflammatory (Cytokine Reduction) | Hemiparkinsonian mouse model; LPS-induced PC3 cells. | Reduced levels of pro-inflammatory cytokines TNF-α and IL-1β. | Inhibition of cytokine production and release. | nih.govfrontiersin.org |
Chemical Synthesis and Structural Modifications of Doxycycline
Semi-Synthetic Derivation from Natural Products
Doxycycline was introduced in 1967 by scientists at Pfizer. eyewiki.orgharvard.edu It is not a naturally occurring compound but is a semi-synthetic derivative of oxytetracycline (B609801), a natural product isolated from Streptomyces rimosus. harvard.edunih.govacs.org The industrial production of this compound typically begins with oxytetracycline or other natural tetracyclines like chlortetracycline (B606653). arxiv.orgwikipedia.org
A key early strategy involved the chemical conversion of oxytetracycline into a more stable intermediate, methacycline (B562267). harvard.edunih.gov This process, involving halogenation and subsequent C6-dehydration, was a critical step in overcoming the instability of the C6-hydroxyl group characteristic of earlier tetracyclines. researchgate.netnih.gov Methacycline then served as the direct precursor for the synthesis of this compound, which exhibited superior stability and pharmacological efficacy. harvard.edunih.gov This semi-synthetic approach marked a significant milestone, demonstrating that the core structure of natural antibiotics could be chemically manipulated to produce analogues with improved properties. researchgate.net
Advanced Synthetic Methodologies
While semi-synthesis from natural products remains a cornerstone of production, advanced synthetic methodologies, including total synthesis, have been developed. These routes provide access to a wider range of structural analogues that are unattainable through the modification of natural precursors. harvard.edupharmacyconcepts.in A landmark total synthesis of this compound was achieved by Myers and coworkers, providing a convergent and enantioselective route to the molecule and its derivatives. nih.govnih.gov These advanced methods allow for precise control over the complex stereochemistry of the tetracycline (B611298) scaffold and enable targeted modifications at various positions.
A pivotal advance in tetracycline chemistry was the development of a method for the reductive removal of the C6-hydroxyl group from natural products like oxytetracycline. pharmacyconcepts.innih.gov This structural modification addresses the inherent instability of the 6-hydroxy tetracyclines, which are prone to degradation under acidic conditions. The resulting 6-deoxytetracyclines, including this compound, are significantly more stable while retaining potent antibacterial activity. nih.gov The industrial synthesis often involves the catalytic hydrogenation of a methacycline intermediate, which already lacks the C6-hydroxyl group, or the direct hydrogenolysis of oxytetracycline using a rhodium-on-carbon (Rh/C) catalyst under hydrogen pressure. harvard.eduarxiv.org This fundamental modification is what structurally defines this compound and contributes to its favorable pharmacokinetic properties. researchgate.net
The increased stability of the 6-deoxytetracycline scaffold enables further modifications that are not feasible with the parent natural products. pharmacyconcepts.in One of the most important of these is electrophilic aromatic substitution on the D-ring, particularly at the C7 and C9 positions. The phenol (B47542) moiety of the D-ring facilitates electrophilic substitution, allowing for the introduction of a variety of functional groups. Research has shown that introducing either strongly electron-withdrawing groups (e.g., chloro) or strongly electron-donating groups (e.g., dimethylamino) at the C7 position can enhance antibacterial activity. This strategy was famously used to create minocycline, which features a C7-dimethylamino group, from a 6-deoxytetracycline precursor. pharmacyconcepts.in
While the D-ring is a common site for modification, advanced synthetic methods have enabled regiospecific changes at other positions, including those on the A and C rings. harvard.edunih.gov
Position 2: The C2-carboxamide group is part of the essential pharmacophore required for antibacterial activity, as it is involved in binding to the bacterial ribosome. nih.gov Consequently, most modifications at this position lead to a significant loss of potency. acs.orgnih.gov However, substitution on the amide nitrogen is tolerated to some extent and has been used to create prodrugs with improved solubility, such as lymecycline.
Position 5: this compound possesses a hydroxyl group at the C5 position, which is in the α-configuration. This feature influences the molecule's pharmacokinetic properties. While this position was historically difficult to modify, modern total synthesis routes allow for the generation of C5-substituted variants, opening new avenues for analog development. harvard.edupharmacyconcepts.in
Position 6: The C6 position is a key site of structural variation. This compound is a 6-deoxy compound, but it retains a methyl group at this position. Total synthesis strategies, such as the Michael-Claisen cyclization reported by the Myers group, allow for the construction of the tetracycline ring system in a manner that permits the introduction of various substituents at the C6 position, creating analogues that are inaccessible via semi-synthesis.
The dimethylamino group at the C4 position is critical for the antibacterial properties of tetracyclines. nih.gov However, techniques have been developed to chemically alter this group to produce derivatives with different biological profiles or for analytical purposes.
One such method involves the N-demethylation of this compound, which can be achieved using a modified Polonovski reaction. nih.gov This process typically involves the initial conversion of the C4-dimethylamino group to its corresponding N-oxide using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). nih.gov Subsequent treatment with an iron catalyst can then remove one of the methyl groups to yield N-desmethylthis compound. nih.gov
This demethylated intermediate is valuable as it can be re-methylated. nih.gov For instance, re-methylation using isotopically labeled iodomethane (B122720) ([¹³CD₃]I) is an efficient way to synthesize stable isotope-labeled this compound, which serves as an important internal standard for pharmacokinetic and mass spectrometry analyses. nih.gov Conversely, the complete removal of the C4-dimethylamino group, accomplished by quaternarization with methyl iodide followed by reduction, has been used to create this compound analogues that lack antibiotic activity but retain other properties, such as neuroprotective effects.
Table 1: Overview of Key Synthetic Reactions for this compound Modification
| Reaction | Reagents/Conditions | Target Site(s) | Purpose |
| Reductive Deoxygenation | H₂, Rh/C or Pd/C catalyst | C6-hydroxyl | Synthesis of the stable 6-deoxy scaffold from oxytetracycline/methacycline. researchgate.netarxiv.org |
| Electrophilic Nitration | KNO₃, H₂SO₄ | C9 (or C7) | Introduction of a nitro group for further functionalization. |
| N-Demethylation | 1. m-CPBA; 2. Fe(0)/FeCl₃ | C4-N(CH₃)₂ | Creation of N-desmethyl intermediates for derivatization. nih.gov |
| N-Re-methylation | [¹³CD₃]I, polymer-supported triphenylphosphine | C4-NHCH₃ | Synthesis of isotopically labeled this compound. nih.gov |
| Amide Coupling | Fatty acid, coupling agents | C9-amino | Attachment of lipid moieties to alter biological targeting. |
| Neoglycosylation | Glycosyl donors, specific linkers | C9-amino | Creation of neoglycosides to combat drug resistance. |
A primary goal of synthetic modification is to create this compound derivatives with novel or enhanced biological activities, often separating its antibiotic effects from other properties.
Derivatives Targeting Cancer Stem Cells: Researchers have synthesized derivatives to specifically target cancer stem cells (CSCs). One such analogue, Doxy-Myr , was created by attaching a myristic acid (a 14-carbon fatty acid) to 9-amino-doxycycline. eyewiki.org This modification resulted in a compound that was more than five times more potent than this compound at inhibiting the propagation of breast CSCs in 3D-mammosphere assays, yet it lacked any antibiotic activity against E. coli or S. aureus.
Neuroprotective Derivatives: To explore the neuroprotective potential of the tetracycline scaffold, derivatives have been designed to eliminate antibiotic activity, which is a limiting factor for long-term use in neurodegenerative diseases. By removing the C4-dimethylamino group and performing coupling reactions at the C9 position, researchers have generated non-antimicrobial analogues that are more effective than the parent this compound at reducing α-synuclein aggregation, a key pathological feature of Parkinson's disease.
Derivatives to Overcome Antibiotic Resistance: To combat rising bacterial resistance, new derivatives have been synthesized. In one approach, a set of 37 this compound neoglycosides were prepared by attaching various sugar moieties to the C9 position via a glycyl-based linker. In vitro assays revealed that one of these derivatives, a 2'-amino-α-D-glucoside conjugate, displayed antibacterial potency that rivaled this compound against certain drug-resistant strains.
Photocatalytic Derivatization: Novel methods such as photocatalysis are being explored to generate new derivatives. Under experimental conditions, this process has been shown to create bromine and chlorine derivatives of this compound, which could potentially possess altered biological activities.
Table 2: Examples of this compound Derivatives with Altered Biological Activity
| Derivative Name/Class | Structural Modification | Altered Biological Activity/Specificity |
| Doxy-Myr | Myristic acid attached to 9-amino-doxycycline. | Potently targets cancer stem cells; no antibiotic activity. |
| RDOX (4-des-N-dimethylaminothis compound) | Removal of the C4-dimethylamino group. | Reduced antibiotic activity; serves as a scaffold for neuroprotective derivatives. |
| This compound Neoglycosides | Glycosylation at the C9-position via a linker. | Activity against drug-resistant bacterial strains. |
| C2-Carboxamide Analogues | Substitution of the C2-NH₂ with groups like NO₂, CHO, CONH₂. | Designed for potentially enhanced antimicrobial activity (based on docking studies). |
N-Demethylation and Re-methylation Techniques
Structure-Activity Relationships (SAR) in this compound Analogs
The extensive study of tetracycline antibiotics has established a clear understanding of the structural features essential for their biological activity. The core tetracycline scaffold, a rigid four-ring system, is divided into a "non-modifiable" lower periphery and a "modifiable" upper peripheral zone. biomedres.us Key interactions with the bacterial ribosome are governed by the highly oxygenated lower edge, including the C1-C3 diketo substructure and the C10 phenol/C11-C12 keto-enol system. wikipedia.org Conversely, the upper, more hydrophobic face of the molecule, particularly positions C7, C8, and C9 on the D-ring, can be chemically altered to enhance antibacterial properties and overcome resistance mechanisms. biomedres.usnih.gov
Research into this compound analogs has largely focused on modifications at these key positions (C4, C7, and C9) to modulate activity, spectrum, and even confer novel therapeutic properties beyond antimicrobial action.
Modifications at the C4 Position
The dimethylamino group at the C4 position on ring A is widely accepted as crucial for the antibacterial properties of tetracyclines. wikipedia.orgchemrxiv.org Its removal or modification dramatically reduces antibacterial efficacy. chemrxiv.orgmdpi.com For instance, in the development of chemically modified tetracyclines (CMTs) intended for non-antibiotic applications like anti-inflammatory or anti-cancer treatments, the C4-dimethylamino group is often removed. mdpi.com One such analog, COL-3, lacks this group and consequently loses its antimicrobial activity. mdpi.com Similarly, reducing the C4-dimethylamino group in a series of novel this compound derivatives led to a significant decrease in antibiotic activity, with an 8-fold to 250-fold reduction against Staphylococcus aureus compared to the parent this compound. chemrxiv.orgchemrxiv.orgnih.gov This highlights the indispensable role of the C4 substituent in the traditional antibacterial mechanism.
Modifications at the C7 and C9 Positions
The D-ring of the this compound scaffold, specifically positions C7 and C9, has been a primary target for synthetic modification to create next-generation tetracyclines. nih.gov These positions are more accessible for chemical reactions and substitutions here have led to compounds with a broader spectrum of activity and the ability to circumvent common tetracycline resistance mechanisms like efflux pumps and ribosomal protection. nih.govnih.gov
C9 Position: The introduction of bulky, often nitrogen-containing, substituents at C9 has proven to be a highly effective strategy. The glycylcyclines are a prominent example, where adding a glycylamido moiety at C9 enhances binding to the bacterial ribosome. wikipedia.orgnih.gov Tigecycline, a glycylcycline analog of minocycline, features an N,N-dimethylglycylamido group at C9, which increases its affinity for the ribosomal target five-fold compared to older tetracyclines. wikipedia.org Following this principle, a series of 9-(acylamino)this compound derivatives were prepared, with N,N-dialkylglycylamido analogs showing the highest potency against both tetracycline-sensitive and resistant strains of E. coli and S. aureus. nih.gov Conversely, increasing the lipophilicity at the C9 position can lead to a loss of antibiotic activity. frontiersin.org For example, attaching a myristic acid moiety to 9-amino-doxycycline resulted in an analog (Doxy-Myr) that lacked antimicrobial action but was more potent in targeting cancer stem cells. frontiersin.orgnih.gov
C7 Position: Modifications at C7 also play a significant role in the activity profile. The presence of a fluorine atom at C7 in eravacycline (B3026998) contributes positively to its potency and antibacterial spectrum. nih.gov Sarecycline, another modern tetracycline, possesses a unique and bulky 7-[(methoxy-(methyl)-amino)-methyl]methyl group, which is the largest substituent at this position within its class. nih.gov
Combined C7 and C9 Modifications: The most advanced analogs often feature simultaneous modifications at both C7 and C9. Eravacycline, for instance, is a C7-fluoro, C9-pyrrolidin-acetamido substituted tetracycline. nih.gov This dual-substitution strategy is fundamental to the design of third-generation tetracyclines like tigecycline, omadacycline, and eravacycline, which exhibit enhanced activity against a wide range of pathogens. nih.gov
The following table summarizes the impact of key structural modifications on the biological activity of this compound analogs based on research findings.
| Modification Site | Substituent | Effect on Antibacterial Activity | Other Observed Effects | Example Analog(s) | Reference(s) |
| C4 | Removal/Reduction of -N(CH₃)₂ | Dramatic decrease or complete loss | Essential for creating non-antibiotic tetracyclines | COL-3, Reduced this compound (RDOX) | chemrxiv.orgmdpi.com |
| C9 | N,N-Dialkylglycylamido | High activity against resistant strains | Overcomes efflux & ribosomal protection | 9-(N,N-dimethylglycylamido)this compound | nih.gov |
| C9 | Myristoyl amide | Loss of antibacterial activity | Increased potency against cancer stem cells | Doxy-Myr | frontiersin.orgnih.gov |
| C9 | tert-butyl | - | Improved lipophilicity and CNS penetration | 9-tert-butyl this compound (9-TB) | nih.gov |
| C7 | Fluorine (-F) | Increased potency and broader spectrum | - | Eravacycline | nih.gov |
| C7 | 7-[(methoxy(methyl)amino)methyl] | - | Unique modification in its class | Sarecycline | nih.gov |
Environmental Fate and Degradation Pathways of Doxycycline
Persistence in Aquatic and Terrestrial Environments
The persistence of doxycycline in the environment is variable, with its half-life (DT50) being influenced by a multitude of factors such as soil type, temperature, moisture, light exposure, and microbial activity. nih.govresearchgate.net Reported half-lives for this compound in the environment can range from a few days to several weeks. nih.govresearchgate.net For instance, studies have shown its half-life in pig manure under field conditions to be around 25.7 days. researchgate.net In agricultural soils, the degradation half-life has been observed to range from 2.51 to 25.52 days. nih.gov In aquatic systems, its persistence is also notable; one study in river water microcosms showed that the concentration of this compound dropped from 1 µg/mL to just over 0.1 µg/mL over a 90-day incubation period. researchgate.net
The presence of this compound has been confirmed in various environmental settings. It has been detected in broiler chicken litter at concentrations as high as 78.5 mg/kg and in litter-amended soil at levels from 63 to 728 µg/kg. researchgate.netunl.edu In aquatic environments, concentrations have been found up to 47 ng/L in Chinese rivers and between 76.73–130.79 ng/L in the water of the Rio Grande River. unl.edumdpi.com This persistence can lead to prolonged exposure for environmental organisms and contributes to the potential for broader ecological effects. eeer.org
Table 1: Environmental Half-Life of this compound Under Various Conditions
| Environment/Matrix | Condition | Half-Life (DT50) | Reference |
|---|---|---|---|
| Agricultural Soils | Varies by soil type and conditions | 2.51 to 25.52 days | nih.gov |
| Pig Manure | Field conditions | 25.7 days | researchgate.net |
| Non-Sterile Soil | Lab conditions | 13.85 ± 0.45 days | frontiersin.org |
| Sterilized Soil | Lab conditions | 29.26 ± 0.98 days | frontiersin.org |
| Aquatic Environment (Simulated Sunlight, pH 4.0) | Lab conditions | 6.5 hours | mdpi.com |
| Aquatic Environment (Simulated Sunlight, pH 7.2) | Lab conditions | 0.7 hours | mdpi.com |
Degradation Kinetics and Mechanisms
The breakdown of this compound in the environment is a complex process driven by several key mechanisms: hydrolysis, photolysis, and microbial degradation. researchgate.netnih.govresearchgate.net The relative importance of each pathway depends on the specific environmental compartment. researchgate.net For example, photolysis is often the predominant degradation process in surface waters, whereas hydrolysis and sorption are more significant in sediment. researchgate.net The degradation often follows specific kinetic models, with studies reporting zero-order and pseudo-first-order kinetics depending on the conditions. nih.goviwaponline.comacs.org
Hydrolysis
Hydrolysis is a chemical degradation pathway where this compound reacts with water, leading to its decomposition. nih.gov This process can occur in the absence of light and microbial activity. researchgate.netnih.gov The stability of this compound is pH-dependent; it is more stable at acidic pH and degrades more rapidly in aqueous media at higher pH and temperature. uobaghdad.edu.iqnih.gov In controlled experiments using distilled water shielded from light, this compound degradation attributed to hydrolysis followed a monophasic zero-order linear rate of 1.9 × 10⁻³ µg/g per day. researchgate.netnih.gov The presence of an aqueous medium is a key factor, as it facilitates not only hydrolysis but also other degradation reactions like epimerization. uobaghdad.edu.iq
Photolysis
Photolysis, or degradation by light, is a major pathway for the dissipation of this compound, particularly in sunlit aquatic environments. researchgate.netmdpi.com The molecule is sensitive to light and can undergo direct photodegradation upon absorbing light at specific wavelengths. nih.govmdpi.com The rate of photolysis is significantly influenced by environmental factors, most notably pH. mdpi.com
Studies have shown that the photodegradation of this compound accelerates as the pH of the water increases from acidic to neutral. mdpi.com For instance, under simulated sunlight, the half-life of this compound was found to be 6.5 hours at pH 4.0, which decreased dramatically to 0.7 hours at pH 7.2. mdpi.com This indicates a much faster breakdown in neutral or slightly alkaline waters compared to acidic ones. mdpi.com In one study combining hydrolysis and photolysis in distilled water exposed to natural light, the initial degradation rate was 2.9 × 10⁻³ µg/g per day. nih.gov Photocatalytic degradation using composite materials has also been shown to be effective, with one study reporting 76.5% degradation in 6 hours, following a pseudo-first-order kinetic model. iwaponline.com
Table 2: Effect of pH on Photodegradation Half-Life of this compound
| pH | Half-Life (hours) | Reference |
|---|---|---|
| 4.0 | 6.5 | mdpi.com |
| 5.5 | Not specified, but dissipation increased from pH 4.0 | mdpi.com |
| 7.2 | 0.7 | mdpi.com |
Microbial Degradation
Microbial degradation is a critical process for the breakdown of this compound in both soil and aquatic systems. frontiersin.orgmdpi.com Several studies have demonstrated that soil microorganisms can significantly accelerate the degradation of this antibiotic. nih.govfrontiersin.org A comparison between sterilized and non-sterilized soil showed that the degradation half-life of this compound was significantly shorter in non-sterile soil (13.85 days) compared to sterile soil (29.26 days), highlighting the crucial role of the soil microbiome. frontiersin.org The degradation rate can be influenced by the initial concentration of the antibiotic, with higher concentrations potentially inhibiting microbial activity and thus slowing down degradation. frontiersin.org
Specific microorganisms capable of biodegrading this compound have been identified. Bacterial strains such as Enterobacter cloacae and Stenotrophomonas maltophila, isolated from the gastrointestinal tract of insects, have shown the ability to degrade this compound, with E. cloacae achieving a 36.9% reduction in a saline medium after 96 hours. scielo.br Other identified bacterial strains include Brevundimonas naejangsanensis and Sphingobacterium mizutaii. unl.edu Fungi, such as Purpureocillium lilacinum and Trichoderma asperellum, have also demonstrated significant degradation capabilities, with P. lilacinum deactivating 77.78% of the antibiotic in one study. hu.edu.jo In aquatic microcosm experiments, microbial action is responsible for the degradation of both free and particle-adsorbed this compound, with observed degradation rates of 9.8 × 10⁻³ µg/g per day. researchgate.netnih.gov
Sorption and Desorption Dynamics in Environmental Matrices (e.g., Sediment, Colloidal Particles)
The mobility and bioavailability of this compound in the environment are heavily controlled by its sorption (adsorption) and desorption from solid matrices like soil and sediment. mdpi.comnih.gov this compound generally exhibits strong sorption to agricultural soils and sediments, which limits its mobility into the aquatic environment. nih.govresearchgate.net
The primary factors influencing sorption include soil properties such as organic matter content, clay ratio, and cation exchange capacity, all of which are positively correlated with the antibiotic's affinity for the soil. mdpi.comnih.gov The adsorption process is rapid, with equilibrium often reached within 12 hours. nih.gov In microcosm experiments, an initial loss of 21% of this compound from the water phase was attributed to immediate adsorption by sediment. nih.gov
While adsorption is strong, desorption can occur, potentially re-releasing the antibiotic into the water phase. mdpi.com However, desorption is often weak. researchgate.net The addition of manure to soil can increase desorption, while amendments like biochar have been shown to significantly reduce desorption by enhancing retention, thereby decreasing the environmental mobility of this compound. mdpi.com The pH of the matrix also plays a role; lower adsorption has been observed at higher pH levels due to the protonation state of the this compound molecule and the surface charge of soil particles. mdpi.com
Table 3: Sorption and Desorption of this compound in Different Soil Systems
| Soil System | Key Finding | Reference |
|---|---|---|
| Three agricultural soils | High Freundlich affinity coefficient (KF), indicating strong sorption. | nih.gov |
| Soil + Manure | Increased desorption by 40-67% compared to soil alone. | mdpi.com |
| Soil + Manure + Biochar | Reduced desorption by 65-73% compared to soil alone. | mdpi.com |
| Aquatic microcosm | 21% of initial this compound adsorbed by sediment upon charging. | nih.gov |
Implications for Environmental Research and Pollution Studies
The environmental presence and behavior of this compound have significant implications. Its persistence and incomplete degradation mean that it can accumulate in soil and water, posing a risk to non-target organisms. researchgate.netresearchgate.net The residual antibiotic in the environment is a primary driver for the emergence and spread of antibiotic resistance genes (ARGs) among microbial communities, which is a major public health concern. researchgate.netmdpi.com
Furthermore, the mobility of this compound, although limited by strong sorption, can still lead to the contamination of surface and groundwater resources through leaching and runoff. mdpi.com There is also evidence that plants can uptake this compound residues from the soil, introducing the antibiotic into the food chain and creating a pathway for human exposure. mdpi.com The degradation of this compound can also lead to the formation of transformation products, such as metacycline and 6-epi-doxycycline, which may themselves have toxicological effects. researchgate.netresearchgate.net Therefore, understanding the complete environmental fate of this compound is crucial for assessing its ecological risks and developing strategies to mitigate its impact. researchgate.net
Doxycycline As a Tool in Research and in Vitro / in Vivo Models
Inducible Gene Expression Systems (Tet-On/Tet-Off)
The tetracycline-controlled transcriptional activation systems, commonly known as the Tet-On and Tet-Off systems, are binary systems that allow for the inducible expression of a target gene. jax.org These systems rely on the interaction between the antibiotic doxycycline (or other tetracycline (B611298) derivatives) and a genetically engineered transactivator protein. jax.org In the Tet-Off system, gene expression is active in the absence of this compound and is turned off when the drug is administered. wikipedia.org Conversely, the Tet-On system activates gene expression in the presence of this compound. wikipedia.orgnih.gov This reversible and quantitative control has made these systems widely adopted in biomedical research. jax.org
Principles of Tetracycline Repressor (TetR) and Operator (tetO) Systems
The foundation of the Tet-inducible systems lies in the tetracycline resistance operon of Escherichia coli. nih.gov This operon includes the tetracycline repressor protein (TetR) and the tetracycline operator DNA sequence (tetO). nih.govaddgene.org In their natural bacterial environment, TetR binds to tetO sequences, repressing the transcription of genes that confer tetracycline resistance. acs.org When tetracycline is present, it binds to TetR, inducing a conformational change that prevents TetR from binding to tetO, thereby allowing gene expression. nih.govacs.org
This bacterial mechanism has been ingeniously adapted for use in eukaryotic cells. nih.gov The system involves two key components: a tetracycline-controlled transactivator (tTA or rtTA) and a tetracycline-responsive promoter element (TRE). The TRE consists of multiple tetO sequences placed upstream of a minimal promoter. jax.orgaddgene.org
Tet-Off System : This system utilizes the tetracycline-controlled transactivator (tTA), a fusion protein created by joining the TetR protein with the VP16 activation domain from the Herpes Simplex Virus. jax.orgwikipedia.org In the absence of this compound, tTA binds to the tetO sequences in the TRE and activates the transcription of the downstream gene of interest. wikipedia.orgaddgene.org When this compound is introduced, it binds to the tTA protein, preventing it from binding to the TRE and thus shutting off gene expression. wikipedia.org
Tet-On System : This system employs a reverse tetracycline-controlled transactivator (rtTA). The rtTA protein is a mutant form of tTA that binds to the tetO operator only in the presence of this compound. jax.orgwikipedia.org Therefore, the addition of this compound initiates the transcription of the target gene. wikipedia.org
Applications in Eukaryotic Cell Cultures
The Tet-On and Tet-Off systems are extensively used to regulate gene expression in eukaryotic cell cultures, providing a powerful method for studying gene function. nih.govtoku-e.com These systems allow researchers to turn a specific gene on or off at a desired time and to modulate its expression level by varying the concentration of this compound. jax.org This temporal and quantitative control is crucial for investigating the effects of individual proteins on cellular processes such as proliferation, differentiation, and apoptosis. frontiersin.org
For instance, the Tet-On system has been used in various human cell lines, including HeLa and cancer cell lines like HTB56 (lung cancer) and myeloblastic 32D cells, to achieve dose-dependent and tightly controlled gene expression with low background activity. plos.orgresearchgate.net This precision is vital, as some studies have noted that higher concentrations of this compound can have off-target effects, such as altering cellular metabolism by impairing mitochondrial protein synthesis. frontiersin.orgmdpi.com Therefore, the ability to use low, effective concentrations of this compound is a significant advantage. invivogen.com The systems have been applied to study a wide range of cellular phenomena, from the impact of specific proteins on cancer cell progression to the regulation of renal epithelial cell properties. toku-e.comfrontiersin.org
Use in Transgenic Animal Models (e.g., Mouse, Zebrafish)
The utility of this compound-inducible systems extends to in vivo research using transgenic animal models, notably mice and zebrafish. jax.org In these models, the expression of a specific transgene can be controlled systemically or in a tissue-specific manner by administering this compound to the animal, often through their diet or drinking water. nih.govnih.gov
Mouse Models : The Tet system is a cornerstone of generating conditional knockout and transgenic mice. It allows researchers to study gene function during development, in specific adult tissues, or in the context of disease models. nih.govnih.gov For example, this compound-inducible systems have been used in mouse models of tuberculosis to control the expression of mycobacterial genes, allowing for the study of infection dynamics. nih.govasm.org The ability to activate or inactivate a gene at a specific time point is critical for dissecting its role in complex biological processes like behavior and disease progression. tetsystems.com
Zebrafish Models : The zebrafish, with its optical transparency and rapid development, is another powerful model organism where the Tet system has been successfully implemented. frontiersin.orgjove.com The Tet-On system, in particular, has been used for conditional, tissue-specific gene expression in studies of organ regeneration. jove.com Researchers have generated stable transgenic zebrafish lines where gene expression in specific neuronal populations, such as UV cone photoreceptors, can be induced by adding this compound to the water. nih.gov This allows for high-resolution analysis of neuronal circuits and their role in behavior. frontiersin.org Studies have demonstrated that this compound can effectively induce transgene expression in zebrafish larvae and adults, leading to observable phenotypes like distinct swimming behaviors. frontiersin.orgnih.gov
Optimization of this compound Sensitivity and Specificity
A significant area of research has been the optimization of the Tet-On system to enhance its sensitivity to this compound and improve its specificity. nih.gov The goal is to achieve maximal gene activation at the lowest possible this compound concentration, thereby minimizing potential off-target effects. nih.govmdpi.com
One successful approach involved using directed viral evolution. By incorporating the Tet-On system components into an HIV-1 variant, researchers were able to select for mutations in the rtTA protein that increased its transcriptional activity and sensitivity to this compound. nih.gov This process led to the development of rtTA variants that are significantly more active and up to 100-fold more sensitive to this compound than the original rtTA. researchgate.netnih.gov These optimized variants are particularly valuable for in vivo applications where achieving high this compound concentrations in certain tissues, like the brain, can be challenging. nih.govtetsystems.com
Further refinements include the development of the "Tet-On 3G" system, which combines an optimized rtTA with an improved TRE promoter (PTRE3G). tetsystems.com This system provides a greater dynamic range, with virtually no background expression in the "off" state and high-level expression in the "on" state. tetsystems.com Other strategies to improve specificity include the use of photoactivatable "caged" this compound derivatives, which allow for gene induction to be controlled by light, offering an exceptionally high degree of spatial and temporal resolution in tissues and whole organisms. mpi-cbg.de
Pharmacokinetic and Pharmacodynamic Studies in Animal Research Models
The effectiveness of this compound as an inducer in Tet systems is critically dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties within the animal model. researchgate.net PK studies describe the absorption, distribution, metabolism, and excretion of a drug, while PD studies examine its physiological effects. researchgate.netresearchgate.net Understanding these parameters is essential for designing effective dosing regimens that ensure adequate and stable concentrations of this compound reach the target tissues to regulate gene expression. nih.gov
Tissue Distribution and Bioavailability in Model Organisms (e.g., Rabbits, Mice)
The distribution of this compound to various tissues and its bioavailability (the fraction of an administered dose that reaches systemic circulation) have been investigated in several key research models.
Rabbits : In rabbits, this compound exhibits widespread tissue distribution. ekb.eg Studies have shown that after administration, the highest concentrations are typically found in the kidney and liver, followed by muscle. ekb.egeuropa.eu The volume of distribution at steady state (Vss) has been reported to be moderate, around 0.64 L/kg, which is influenced by its binding to plasma proteins. actaveterinaria.rsresearchgate.net However, the bioavailability of this compound can vary significantly depending on the route of administration. Oral bioavailability in rabbits has been reported to be low, estimated at around 4%, partly due to chelation with calcium in their diet. nih.gov Intramuscular and subcutaneous injections also result in very low bioavailability, approximately 6-7%. actaveterinaria.rsresearchgate.net
Mice : this compound demonstrates excellent oral bioavailability and favorable pharmacokinetic properties in mice, making it a common choice for in vivo studies. nih.govasm.org It is widely distributed in tissues following oral administration. nih.gov Research has shown that administering this compound in the feed can achieve stable and sufficient concentrations in plasma and various organs, including the lungs, to effectively regulate Tet-inducible gene systems. nih.govnih.gov The half-life of this compound in healthy mice is approximately 2.8 hours. nih.gov
The following tables summarize key pharmacokinetic parameters for this compound in rabbit and mouse models based on published research findings.
Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Value | Route of Administration | Source |
|---|---|---|---|
| Volume of Distribution (Vss) | 0.64 L/kg | Intravenous (IV) | actaveterinaria.rsresearchgate.net |
| Elimination Half-Life (t½) | 3.38 hours | Intravenous (IV) | actaveterinaria.rs |
| Bioavailability (F) | 6.01% | Intramuscular (IM) | actaveterinaria.rs |
| Bioavailability (F) | 7.3% | Subcutaneous (SC) | actaveterinaria.rs |
| Bioavailability (F) | ~4% | Oral Gavage | nih.gov |
| Peak Plasma Concentration (Cmax) | 0.58 ± 0.15 µg/mL | Oral (Mature Rabbits) | mdpi.com |
| Time to Peak (Tmax) | 3.40 ± 0.96 hours | Oral (Mature Rabbits) | mdpi.com |
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Source |
|---|---|---|---|
| Elimination Half-Life (t½) | ~2.8 hours | Not Specified | nih.gov |
| Oral Bioavailability | Excellent | Oral | nih.govasm.org |
| Tissue Distribution | Widely distributed | Oral | nih.gov |
Clearance Kinetics in Research Settings
In research settings, understanding the clearance kinetics of this compound is crucial for designing experiments that require temporal control of gene expression, such as in the tetracycline-inducible (Tet-On/Tet-Off) systems. The rate at which this compound is cleared from an animal model determines how quickly gene expression can be turned on or off.
Studies in animal models of tuberculosis (TB) have provided detailed insights into this compound's clearance from various tissues. In both TB-infected mice and rabbits, after the removal of this compound from their diet, its concentration levels in major organs and lung lesions fall below the concentrations required to repress tet promoters within a period of 7 to 14 days. asm.orgnih.gov This clearance timeline is a key consideration for studies involving the reversible induction or repression of genes.
The bioavailability and clearance of this compound show species-specific variations. For instance, its bioavailability is reported to be poor in rats and low to moderate in pigs, but almost complete in calves. asm.org In domestic rabbits, the clearance was measured at a low 26 ml/min, with a high volume of distribution at steady state of approximately 1 liter/kg. asm.org
Pharmacokinetic studies in various animal models have quantified specific clearance parameters. In channel catfish (Ictalurus punctatus), a two-compartmental open model was used to describe the kinetics following intravenous administration. frontiersin.org The total body clearance (Cl) was determined to be 14.00 mL/h/kg, with an elimination half-life (t1/2β) of 16.51 hours. frontiersin.org A population pharmacokinetic model developed using data from children identified a this compound clearance of 3.32 liters/h/70 kg of body weight. asm.org this compound is primarily cleared unchanged through renal, biliary, and intestinal wall elimination, with about 40% of a dose being excreted in the urine over 72 hours in individuals with normal renal function. nih.govdrugbank.com
Interactive Data Table: this compound Pharmacokinetic Parameters in Research Models Below is a summary of key pharmacokinetic parameters for this compound from various research studies.
| Parameter | Value | Species/Model | Source |
| Clearance Time (from tissues) | 7-14 days | Mice & Rabbits | asm.orgnih.gov |
| Total Body Clearance (Cl) | 14.00 mL/h/kg | Channel Catfish | frontiersin.org |
| Elimination Half-Life (t1/2β) | 16.51 h | Channel Catfish | frontiersin.org |
| Volume of Distribution (Vd) | ~1 L/kg | Rabbits | asm.org |
| Clearance (CL) | 3.32 L/h/70 kg | Human (Pediatric) | asm.org |
| Biological Half-Life | 15-25 h | Human (Adult) | nih.gov |
Analytical Methodologies for Quantification in Research Samples (e.g., HPLC, MS)
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and for verifying effective concentrations in research models. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), are the predominant analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC methods with ultraviolet (UV) detection are widely used for determining this compound concentrations in various research samples, including serum, plasma, urine, and pharmaceutical formulations. nih.govijpar.comresearchgate.netjpccr.eu These methods are valued for their robustness, precision, and accessibility.
A common approach involves reversed-phase HPLC using a C8 or C18 column. nih.govijpar.comjpccr.eu Sample preparation typically involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. nih.gov The supernatant can then be directly injected or mixed with a modifying agent before analysis. nih.gov The mobile phase often consists of a mixture of an acidic buffer (e.g., acetic acid or potassium dihydrogen orthophosphate buffer) and organic solvents like acetonitrile and methanol. nih.govijpar.comekb.eg Detection is commonly performed at a wavelength between 325 nm and 350 nm. researchgate.netjpccr.eu These methods demonstrate good linearity over a range of concentrations relevant for research applications, for example, from 0.4 to 80 µg/ml in mouse serum. nih.gov
Interactive Data Table: Examples of HPLC Methods for this compound Quantification The table below outlines parameters from several published HPLC methods.
| Column Type | Mobile Phase | Detection Wavelength | Sample Matrix | Linearity Range | Source |
| Narrow-bore C18 | 55% acetic acid (5%), 25% acetonitrile, 20% methanol | 347 nm | Mouse Serum | 0.4-80 µg/ml | nih.gov |
| Altima C18 | Buffer (0.1% potassium dihydrogen phosphate) and acetonitrile (60:40 v/v) | 268 nm | Bulk Drug | 25–150 µg/ml | ijpar.com |
| Reversed-phase C18 | Acetonitrile and water buffered at pH 2.5 with orthophosphoric acid (20:80 v/v) | 350 nm | Human Seminal Fluid | - | researchgate.net |
| C8 reversed phase | Acetonitrile-potassium dihydrogenorthophosphate buffer (pH 4.0) (40:60 v/v) | 325 nm | Human Urine | 30-300 µg/mL | jpccr.eu |
Mass Spectrometry (MS)
For higher sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is capable of detecting very low concentrations of this compound in complex biological samples like plasma, serum, and various tissues. researchgate.netnih.govuna.ac.cr
Sample preparation for LC-MS/MS can involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and remove interfering substances from the matrix. researchgate.netnih.gov An internal standard, such as demeclocycline (B601452) or a deuterated version of this compound (this compound-D3), is typically added to ensure accuracy. researchgate.netpubcompare.ai The analysis is performed using a mass spectrometer, often a triple quadrupole, in positive electrospray ionization (ESI) mode. pubcompare.ai Specific precursor-to-product ion transitions are monitored for both this compound (e.g., m/z 445 → 428) and the internal standard to provide highly selective quantification. researchgate.netpubcompare.ai These methods can achieve very low limits of quantification (LLOQ), often in the range of 10 ng/mL or lower, with high precision and accuracy. nih.gov
Interactive Data Table: Examples of LC-MS/MS Methods for this compound Quantification This table summarizes key parameters for various LC-MS/MS assays.
| Sample Preparation | Sample Matrix | Internal Standard | Precursor → Product Ion (m/z) | LLOQ | Source |
| Solid Phase Extraction | Human Plasma | Demeclocycline | 444.800 → 428.200 | 0.055 µg/ml | researchgate.net |
| Liquid-Liquid Extraction | Human Serum | - | - | 10 ng/ml | nih.gov |
| Triphasic Solvent Extraction | Murine Tissues & Plasma | - | 445 → 428 | ng/g range | una.ac.cr |
| - | Fish | This compound-D3 | 445 → 428 | - | pubcompare.ai |
Emerging Research Directions and Future Perspectives on Doxycycline
Novel Mechanistic Discoveries
Recent research has expanded our understanding of doxycycline's mechanisms beyond its well-established antibacterial properties. Scientists are uncovering novel pathways through which this compound exerts its effects, particularly in the realms of inflammation, immunomodulation, and mitochondrial function.
One of the key areas of discovery is this compound's potent anti-inflammatory and immunomodulatory effects. wikipedia.orgmdpi.com Studies have shown that this compound can inhibit the production and activity of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). wikipedia.orgnih.gov It achieves this, in part, by suppressing the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. wikipedia.orgnih.gov Conversely, this compound has been observed to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). wikipedia.org This dual action of suppressing pro-inflammatory signals while boosting anti-inflammatory ones highlights its potential in managing a variety of inflammatory conditions. wikipedia.orgresearchgate.net Furthermore, this compound has been found to inhibit the activation of the NOD-like receptor P3 (NLRP3) inflammasome, a key component of the innate immune response, which can reduce inflammation and arrest tumor growth in certain cancer models. mdpi.com
Another significant finding is this compound's ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes responsible for breaking down the extracellular matrix. wikipedia.orgnih.govphysiology.org This inhibition is crucial in preventing tissue degradation associated with inflammation and diseases like periodontitis and arthritis. physiology.orgcambridgemedia.com.au The anti-MMP activity of this compound is also a key mechanism behind its investigation as an anticancer agent, as MMPs are involved in tumor invasion and metastasis. nih.govmdpi.comoncotarget.com
This compound's impact on mitochondrial function is also a burgeoning area of research. Mitochondria, the powerhouses of the cell, share evolutionary similarities with bacteria. This has led to the discovery that this compound can inhibit mitochondrial protein synthesis, which in turn affects cellular metabolism. wikipedia.orgaacrjournals.org This can lead to a state of mitonuclear protein imbalance, reduced mitochondrial respiration, and a shift towards glycolysis for energy production. mdpi.comahajournals.org While this can be a confounding factor in some experimental settings, it is also the basis for its investigation as a cancer therapeutic, particularly against cancer stem cells which are highly reliant on mitochondrial biogenesis. nih.govfrontiersin.org In glioblastoma cells, this compound-induced mitochondrial dysfunction has been shown to increase oxidative stress and sensitize the cancer cells to chemotherapy. nih.gov
Development of Chemically Modified Tetracyclines (CMTs) with Enhanced Pleiotropic Activities
In an effort to harness the non-antibacterial properties of tetracyclines while minimizing the risk of antibiotic resistance, researchers have developed chemically modified tetracyclines (CMTs). These analogues are designed to have reduced or no antimicrobial activity but retain or even enhance the pleiotropic effects of the parent compound, such as anti-inflammatory and MMP-inhibiting actions. nih.gov
One of the most studied CMTs is incyclinide (B612271) (also known as CMT-3 or COL-3). Incyclinide is a potent inhibitor of MMPs and has demonstrated anti-cancer and anti-inflammatory properties in various preclinical models. nih.govmdpi.com For example, in animal models of acute respiratory distress syndrome (ARDS), COL-3 was found to decrease neutrophil infiltration and levels of myeloperoxidase, an enzyme indicative of inflammation. mdpi.com Another modified tetracycline (B611298), CMT-8, has shown promise in preventing bone loss by inhibiting collagenase activity. nih.gov
The development of CMTs represents a significant step forward in leveraging the therapeutic potential of the tetracycline scaffold for non-infectious diseases. These compounds offer the prospect of long-term treatment for chronic inflammatory conditions and certain cancers without the concern of promoting antibiotic-resistant bacteria. nih.gov
Advanced Research Model Applications
The unique properties of this compound have led to its widespread use in various advanced research models, both in vitro and in vivo.
A prominent application of this compound is in tetracycline-controlled transcriptional activation (Tet-On/Tet-Off) systems. wikipedia.org These systems allow researchers to control the expression of specific genes in cells and organisms by administering or withdrawing this compound. This has become an invaluable tool in biomedical research for studying gene function. However, it is now understood that the doses of this compound used in these systems can have off-target effects, particularly on mitochondrial function, which can confound experimental results. wikipedia.orgaacrjournals.org
Animal models have been instrumental in exploring the therapeutic potential of this compound in a range of diseases. In models of neurodegenerative diseases like Parkinson's and Alzheimer's, this compound has been shown to reduce neuroinflammation, prevent the aggregation of proteins like α-synuclein and amyloid-beta, and offer neuroprotection. mdpi.comresearchgate.netfrontiersin.org Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for neurological disorders. wikipedia.orgfrontiersin.org In cancer research, animal models have demonstrated this compound's ability to inhibit tumor growth and metastasis in various cancers, including breast, prostate, and lung cancer. mdpi.comoncotarget.comnih.gov These studies often investigate its effects on cancer stem cells, angiogenesis, and the tumor microenvironment. mdpi.comnih.gov
Environmental Remediation and Monitoring Strategies
The widespread use of this compound in human and veterinary medicine has led to its emergence as an environmental contaminant. Its presence in water and soil raises concerns about the development of antibiotic resistance and potential ecological impacts. Consequently, research into effective remediation and monitoring strategies is crucial.
Advanced oxidation processes (AOPs) are a promising approach for the degradation of this compound in water. mdpi.com These methods utilize highly reactive hydroxyl radicals to break down the antibiotic molecule. Processes like ozonation, UV/H2O2, and the photo-Fenton process have shown high efficiency in removing this compound from water. mdpi.comnih.govresearchgate.net For instance, studies have demonstrated that combining ozone with UV-C radiation can lead to significant mineralization of this compound. nih.govtandfonline.comtandfonline.com
Monitoring the presence and concentration of this compound in the environment is essential for assessing the extent of contamination and the effectiveness of remediation efforts. Various analytical techniques are employed for this purpose, including liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the sensitive and specific detection of this compound in complex environmental matrices.
Repurposing in Non-Infectious Disease Research (e.g., cancer, neurodegeneration)
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a key area of focus for this compound research. Its well-established safety profile and diverse biological activities make it an attractive candidate for a range of non-infectious diseases.
Cancer: A significant body of research is dedicated to repurposing this compound for cancer treatment. mdpi.comnih.govcancerresearchsociety.ca Its anti-cancer mechanisms are multi-faceted and include:
Inhibition of MMPs: this compound's ability to inhibit MMP-2 and MMP-9, enzymes crucial for tumor invasion and metastasis, has been demonstrated in various cancer models, including lung and prostate cancer. nih.govnih.govmdpi.comoncotarget.com
Targeting Cancer Stem Cells (CSCs): this compound has been shown to selectively target CSCs by inhibiting mitochondrial biogenesis, a process on which these cells are highly dependent. nih.govfrontiersin.orgoncotarget.com This can lead to a reduction in tumor recurrence and metastasis.
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. mdpi.comiiarjournals.org
Anti-angiogenic Effects: By inhibiting factors like vascular endothelial growth factor (VEGF), this compound can suppress the formation of new blood vessels that tumors need to grow. mdpi.com
Modulation of Inflammatory Pathways: this compound's anti-inflammatory properties can alter the tumor microenvironment, making it less conducive to cancer growth. mdpi.com
Interactive Data Table: this compound's Anti-Cancer Mechanisms
| Mechanism | Key Molecular Targets/Pathways | Cancer Types Studied | Key Findings | Citations |
|---|---|---|---|---|
| MMP Inhibition | MMP-2, MMP-9, NF-κB | Prostate, Lung, Breast, Osteosarcoma | Reduces tumor invasion and metastasis. | nih.govnih.govmdpi.comoncotarget.com |
| CSC Targeting | Mitochondrial Biogenesis, Wnt, Notch, Hedgehog, STAT1/3 | Breast, Ovarian, Prostate, Lung, Pancreatic, Melanoma | Eradicates cancer stem cells, potentially reducing recurrence. | nih.govfrontiersin.orgoncotarget.com |
| Apoptosis Induction | Bcl-2 family proteins, Caspases, Fas/Fas-ligand | Pancreatic, Prostate | Triggers programmed cell death in cancer cells. | mdpi.comiiarjournals.org |
| Anti-angiogenesis | VEGF | Breast, Gastric | Inhibits the formation of new blood vessels in tumors. | mdpi.com |
| Anti-inflammatory | NF-κB, IL-6, TNF-α, NLRP3 Inflammasome | Lung, Prostate, Breast | Modulates the tumor microenvironment to suppress growth. | wikipedia.orgmdpi.com |
Neurodegeneration: this compound's neuroprotective properties are being actively investigated for neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. mdpi.comresearchgate.net Its ability to cross the blood-brain barrier is a significant advantage. frontiersin.org Key research findings include:
Anti-inflammatory Effects: this compound reduces neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines in the brain. mdpi.comfrontiersin.org
Inhibition of Protein Aggregation: It has been shown to interfere with the aggregation of amyloid-beta and alpha-synuclein, proteins that form toxic plaques and tangles in Alzheimer's and Parkinson's disease, respectively. mdpi.comfrontiersin.orgbiorxiv.org
Neurogenesis: Some studies suggest that this compound may promote the growth of new neurons in the adult brain. frontiersin.org
Interactive Data Table: this compound in Neurodegenerative Disease Research
| Disease Model | Key Mechanisms Investigated | Observed Effects | Citations |
|---|---|---|---|
| Parkinson's Disease | Reduction of neuroinflammation, prevention of α-synuclein aggregation, inhibition of microglial activation. | Neuroprotection of dopaminergic neurons, improved motor performance in animal models. | mdpi.comfrontiersin.orgbiorxiv.orgconicet.gov.ar |
| Alzheimer's Disease | Inhibition of amyloid-beta aggregation, reduction of neuroinflammation. | Improved memory in mouse models, reduced glial activation. | researchgate.netfrontiersin.org |
| Huntington's Disease | Reduction of microglial activation, anti-inflammatory effects. | Increased survival and improved motor performance in a mouse model. | mdpi.com |
Q & A
Q. What methodological approaches are recommended for investigating doxycycline’s mechanism of action in bacterial inhibition?
To study this compound’s antibacterial mechanisms, researchers should combine in vitro assays (e.g., minimum inhibitory concentration (MIC) determination) with genetic and proteomic analyses. For example:
- MIC assays : Quantify bacterial growth inhibition under varying this compound concentrations .
- Gene knockout models : Identify resistance mutations or target genes (e.g., tet operon) using CRISPR-Cas9 .
- Proteomic profiling : Analyze ribosomal protein binding via mass spectrometry to confirm tetracycline-class specificity .
Q. How should researchers design experiments to assess this compound’s efficacy under varying physiological conditions (e.g., pH, bioavailability)?
- pH-dependent solubility studies : Use spectrophotometry to measure this compound stability in simulated gastric/intestinal fluids .
- Pharmacokinetic modeling : Employ compartmental models to predict tissue penetration in in vivo studies, adjusting for protein binding and lipophilicity .
- Biofilm assays : Test efficacy against Pseudomonas aeruginosa biofilms using microtiter plate methods with crystal violet staining .
Q. Key Experimental Parameters Table
| Parameter | Method | Relevance to this compound Research |
|---|---|---|
| Dosage range | MIC assays | Determines therapeutic thresholds |
| Pharmacokinetic half-life | HPLC or LC-MS | Predicts dosing frequency |
| Bacterial resistance | PCR for tet gene detection | Links mechanism to clinical failure |
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s anti-inflammatory vs. antimicrobial effects in chronic infections?
Contradictions often arise from overlapping molecular targets (e.g., matrix metalloproteinases (MMPs) vs. bacterial ribosomes). A robust framework includes:
- Dose-response stratification : Separate anti-inflammatory (low-dose) and antimicrobial (high-dose) effects using transcriptomic analysis (RNA-seq) .
- Dual-reporter assays : Use tetracycline-responsive promoters (e.g., Tet-On/Tet-Off systems) to isolate gene regulation effects .
- Meta-analysis : Apply PRISMA guidelines to synthesize preclinical vs. clinical trial data, adjusting for confounding variables like comorbidities .
Q. What advanced models address this compound resistance mechanisms in Acinetobacter baumannii?
- Whole-genome sequencing (WGS) : Identify mutations in efflux pumps (e.g., adeABC) or ribosomal protection proteins .
- CRISPR interference (CRISPRi) : Suppress resistance gene expression to validate functional contributions .
- Chequerboard synergy assays : Test this compound combined with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
Q. Data Contradiction Analysis Framework
Identify confounders : Variable drug penetration, host immune status.
Replicate conditions : Standardize inoculum size, growth media.
Multivariate statistics : Use ANOVA with post-hoc tests to isolate contributing factors .
Q. How can tetracycline-controlled gene expression systems optimize this compound-dependent transgene regulation in mammalian cells?
- Tet-On/Tet-Off systems : Use HeLa cells transfected with tTA (tetracycline-controlled transactivator) and luciferase reporters to quantify regulation sensitivity (e.g., 0–1 µg/ml this compound for 5-log dynamic range) .
- Dose calibration : Pre-test serum protein binding effects on free this compound availability .
- Single-cell RNA-seq : Resolve heterogeneity in gene expression responses .
Methodological Best Practices
What criteria ensure rigorous formulation of this compound-related research questions?
- Gap-driven focus : Example: “How does sub-MIC this compound alter Staphylococcus aureus virulence without inhibiting growth?” .
- Testability : Avoid broad questions (e.g., “Is this compound effective?”). Instead: “Does this compound reduce MMP-9 activity in P. gingivalis-induced periodontitis models?” .
- Ethical alignment : Justify animal model use via 3R principles (Replacement, Reduction, Refinement) .
Q. How should researchers structure literature reviews to identify this compound’s understudied applications?
- Search strategy : Use MeSH terms (e.g., “this compound AND biofilm NOT malaria”) in PubMed/Scopus .
- Inclusion/exclusion criteria : Exclude studies with <n=30 or lacking placebo controls .
- Conceptual mapping : Link this compound’s immunomodulatory effects to autoimmune disease trials .
Data Presentation and Reproducibility
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
Q. How can researchers enhance reproducibility in this compound studies?
- Detailed protocols : Specify solvent (e.g., DMSO concentration ≤0.1%) and storage conditions (-80°C in amber vials) .
- Positive/negative controls : Include tetracycline-sensitive and -resistant bacterial strains in every assay .
- Reagent validation : Certify antibody specificity via Western blot knockdowns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
